(S)-1-phenylethanamine(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

Catalog No.
S3608571
CAS No.
127852-26-0
M.F
C25H24F3NO4
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-phenylethanamine(S)-2-((1-(2-(trifluoromethy...

CAS Number

127852-26-0

Product Name

(S)-1-phenylethanamine(S)-2-((1-(2-(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoate

IUPAC Name

(1S)-1-phenylethanamine;2-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]carbonylbenzoic acid

Molecular Formula

C25H24F3NO4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C17H13F3O4.C8H11N/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22;1-7(9)8-5-3-2-4-6-8/h2-10H,1H3,(H,21,22);2-7H,9H2,1H3/t10-;7-/m00/s1

InChI Key

BOVNVEXENBANGR-DIQYCMFJSA-N

SMILES

CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N.CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N.C[C@@H](C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

(S)-1-phenylethanamine, also known as (S)-(-)-1-phenylethylamine, is an organic compound with the formula C6H5CH(CH3)NH2C_6H_5CH(CH_3)NH_2. It is a chiral primary amine that is colorless to light yellow and is often utilized in asymmetric synthesis due to its ability to resolve racemates. The compound features a phenyl group attached to an ethylamine backbone, which contributes to its basicity and reactivity in various

  • Reductive Amination: This method involves the reaction of acetophenone with ammonia and hydrogen, yielding (S)-1-phenylethanamine .
  • Formation of Imines: The compound can undergo condensation reactions with carbonyl compounds to form imines, which are key intermediates in organic synthesis .
  • Chiral Auxiliary Roles: (S)-1-phenylethanamine serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically enriched products through various reactions, including Diels-Alder reactions and conjugate additions .

(S)-1-phenylethanamine has been studied for its biological activity, particularly in the context of neurotransmitter systems. It acts as a precursor to phenethylamine, which is implicated in mood regulation and cognitive functions. The compound's structural similarity to neurotransmitters suggests potential neuroactive properties, although specific pharmacological effects require further investigation .

Additionally, it has been noted for its role as a human metabolite, indicating its participation in metabolic processes within the body .

The synthesis of (S)-1-phenylethanamine can be achieved through several methods:

  • Reductive Amination: This involves the reaction of acetophenone with ammonia and hydrogen gas under catalytic conditions.
  • Leuckart Reaction: Utilizing ammonium formate, this method allows for the transformation of ketones into amines effectively.
  • Chiral Resolution: The optical resolution can be performed using resolving agents such as L-malic acid, which selectively crystallizes one enantiomer while leaving the other in solution .

(S)-1-phenylethanamine finds extensive applications in various fields:

  • Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds due to its chiral nature, enabling the production of enantiomerically pure drugs.
  • Chiral Catalysis: The compound serves as a chiral auxiliary in asymmetric synthesis processes .
  • Research: Its role as a precursor for neurotransmitters makes it valuable in neurochemical research.

Interaction studies involving (S)-1-phenylethanamine have primarily focused on its binding affinity and reactivity with biological targets. Research indicates that it may interact with receptors involved in neurotransmission, although detailed studies are necessary to elucidate these interactions fully. Its use as a model compound for studying chiral interactions has also been documented .

Several compounds exhibit structural or functional similarities to (S)-1-phenylethanamine. Here are some notable examples:

Compound NameStructureUnique Features
1-PhenylethylamineC6H5CH(CH3)NH2C_6H_5CH(CH_3)NH_2Precursor for neurotransmitters; basic amine
(R)-1-PhenylethylamineC6H5CH(CH3)NH2C_6H_5CH(CH_3)NH_2Enantiomer; used for comparison studies
2-Aminobenzyl alcoholC6H4(OH)CH2NH2C_6H_4(OH)CH_2NH_2Hydroxyl group enhances reactivity
BenzylamineC6H5CH2NH2C_6H_5CH_2NH_2Similar amine structure but lacks chirality
N-Methyl-1-phenylethylamineC6H5CH(CH3)N(CH3)2C_6H_5CH(CH_3)N(CH_3)_2Methylated nitrogen alters basicity and activity

(S)-1-phenylethanamine stands out due to its specific chiral configuration, making it particularly useful in asymmetric synthesis applications where enantiomeric purity is crucial. Its ability to act as both a reactant and a product precursor further enhances its utility in organic chemistry and pharmaceuticals.

Dates

Modify: 2023-08-20

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